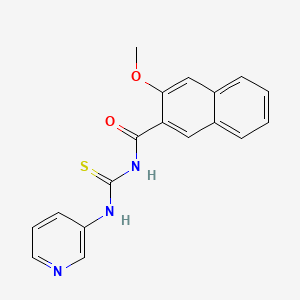![molecular formula C17H19ClN2S B5739731 1-[2-(4-Chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)
1-[2-(4-Chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom, and two nitrogen atoms bonded to the same carbon The compound also features two aromatic rings, one of which is substituted with a chlorine atom and the other with two methyl groups
準備方法
The synthesis of 1-[2-(4-Chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea typically involves the reaction of 4-chlorophenylethylamine with 3,5-dimethylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
1-[2-(4-Chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding thiourea dioxide or sulfonylurea derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. Reagents like chlorine, nitric acid, and sulfuric acid are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group may yield thiourea dioxide, while reduction may produce the corresponding amine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Thiourea derivatives, including this compound, have shown promising biological activities, such as antibacterial, antifungal, and antiviral properties. They are being investigated for their potential use in developing new therapeutic agents.
Medicine: The compound has been studied for its potential anticancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Thiourea derivatives are used in the production of various industrial products, such as dyes, photographic chemicals, and corrosion inhibitors.
作用機序
The mechanism of action of 1-[2-(4-Chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
1-[2-(4-Chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3,5-dimethylphenyl)thiourea: This compound lacks the 4-chlorophenylethyl group, which may result in different biological activities and chemical reactivity.
1-[2-(4-Methylphenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea: The presence of a methyl group instead of a chlorine atom may affect the compound’s properties and interactions with molecular targets.
1-[2-(4-Bromophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea: The substitution of a bromine atom for the chlorine atom can lead to variations in the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties
特性
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S/c1-12-9-13(2)11-16(10-12)20-17(21)19-8-7-14-3-5-15(18)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUVHYLTNZNPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide](/img/structure/B5739657.png)
![1-(Thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5739660.png)


![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)
![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)

![1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5739705.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide](/img/structure/B5739707.png)

![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5739714.png)


